![molecular formula C6H8N2O B2448924 1-(allyloxy)-1H-imidazole CAS No. 126355-47-3](/img/structure/B2448924.png)
1-(allyloxy)-1H-imidazole
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Overview
Description
1-(Allyloxy)-1H-imidazole, also known as 1-allyl-1H-imidazole, is an organic compound with a molecular formula of C7H10N2O. This compound is a derivative of imidazole and is used as a building block in organic synthesis. It is also used in a variety of synthetic reactions and is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound can be synthesized in a variety of ways and is a versatile building block in organic synthesis.
Scientific Research Applications
Biological Activity and Pharmacological Evaluation
1H-imidazoles, including derivatives like 1-(allyloxy)-1H-imidazole, have been synthesized and evaluated for biological activities. These compounds exhibit a range of activities based on their structure, including hormonal activity in estrogen receptor positive cells and antiproliferative effects against human breast cancer cell lines. They also show strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential interference in the arachidonic acid cascade (Wiglenda et al., 2005).
Synthesis and Chemical Properties
1H-imidazoles are central to various synthetic methods in chemistry. They serve as key templates in the enantioselective synthesis of α-amino acid derivatives, demonstrating their versatility in constructing complex molecular structures (Etxabe et al., 2015). The synthesis of specific 1H-imidazole derivatives has been shown to possess significant cytotoxic activity against human tumor cell lines, highlighting their potential in medicinal chemistry (Bellina et al., 2005).
Photophysical Applications
1H-imidazoles can be utilized in the design of fluorophores. The emission of certain 1-hydroxy-1H-imidazole-based ESIPT-fluorophores originates from anti-Kasha S2 →S0 fluorescence, demonstrating their potential in photophysical applications (Shekhovtsov et al., 2021).
Thermochemical Properties
The thermochemical properties of phenyl substituted 1H-imidazoles have been extensively studied. These compounds are adaptable for various practical applications due to their tunable physicochemical properties (Emel’yanenko et al., 2017).
Other Applications
1H-imidazoles find diverse applications, ranging from corrosion inhibition to fire retardants and photography. They can form hydrogen-bonding networks, which are useful in the fabrication of dynamic junctions based on supramolecular interactions (Wu et al., 2019).
Mechanism of Action
Target of Action
It is known that allyl groups, which are part of the 1-(allyloxy)-1h-imidazole structure, are often involved in reactions with a variety of biological targets .
Mode of Action
Allyl groups are known to participate in various chemical reactions, which could potentially influence their interaction with biological targets
Biochemical Pathways
Allyl groups are known to participate in various chemical reactions, which could potentially influence a variety of biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential biological effects .
Result of Action
It is known that allyl groups can participate in various chemical reactions, potentially leading to a variety of biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
properties
IUPAC Name |
1-prop-2-enoxyimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-9-8-4-3-7-6-8/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDKQMTLFEFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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